Benzyl 4-amino-3,3-dimethylbutanoate hydrochloride
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Overview
Description
Benzyl 4-amino-3,3-dimethylbutanoate hydrochloride: is a chemical compound with the molecular formula C13H20ClNO2 It is a hydrochloride salt form of benzyl 4-amino-3,3-dimethylbutanoate, which is used in various chemical and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 4-amino-3,3-dimethylbutanoate hydrochloride typically involves the esterification of 4-amino-3,3-dimethylbutanoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Solvent: Common solvents include toluene or dichloromethane.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-amino-3,3-dimethylbutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or other strong bases.
Major Products:
Oxidation: Nitro or imino derivatives.
Reduction: Benzyl 4-amino-3,3-dimethylbutanol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 4-amino-3,3-dimethylbutanoate hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.
Mechanism of Action
The mechanism of action of benzyl 4-amino-3,3-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Benzyl 4-amino-3,3-dimethylbutanoate
- 4-amino-3,3-dimethylbutanoic acid
- Benzyl 4-amino-3,3-dimethylbutanol
Comparison: Benzyl 4-amino-3,3-dimethylbutanoate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. This makes it more suitable for certain applications, particularly in aqueous environments.
Properties
Molecular Formula |
C13H20ClNO2 |
---|---|
Molecular Weight |
257.75 g/mol |
IUPAC Name |
benzyl 4-amino-3,3-dimethylbutanoate;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-13(2,10-14)8-12(15)16-9-11-6-4-3-5-7-11;/h3-7H,8-10,14H2,1-2H3;1H |
InChI Key |
LZNWAXILIBRIEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)OCC1=CC=CC=C1)CN.Cl |
Origin of Product |
United States |
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